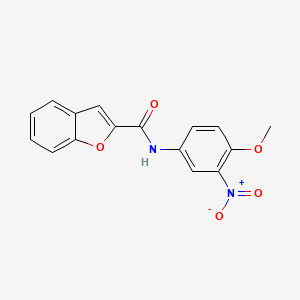![molecular formula C18H14N4O3S B4410665 N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4410665.png)
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide
描述
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide, also known as QNZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ has been found to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in immune response, inflammation, and cell survival.
作用机制
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, leading to the transcription of target genes. This compound inhibits the translocation of NF-κB to the nucleus, thereby preventing the transcription of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. Inhibition of NF-κB activity by this compound leads to decreased expression of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, leading to decreased tumor growth. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to have off-target effects on other signaling pathways, which may complicate data interpretation. Additionally, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide. One area of interest is the development of this compound analogs with improved potency and selectivity for NF-κB inhibition. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Additionally, the combination of this compound with other therapies, such as immunotherapy or targeted therapy, is an area of active investigation. Finally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and viral infections, warrants further investigation.
科学研究应用
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The inhibition of NF-κB activity by this compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, this compound has been investigated for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[(2-methylquinolin-8-yl)carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-9-10-12-5-4-7-14(16(12)19-11)20-18(26)21-17(23)13-6-2-3-8-15(13)22(24)25/h2-10H,1H3,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVBFSVHHSRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



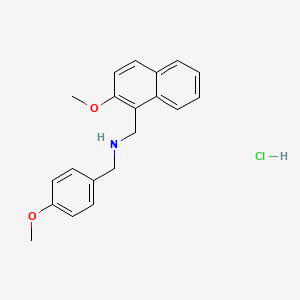
![methyl 5-methyl-7-(5-methyl-2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410589.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)
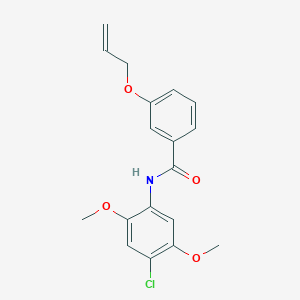
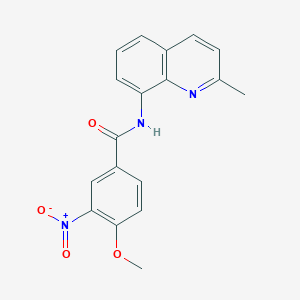
![3-{[(3-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4410642.png)
![methyl 7-(2,5-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410645.png)
![4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410648.png)
![1-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410653.png)
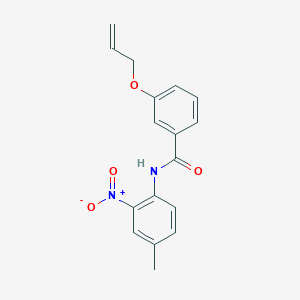
amine hydrochloride](/img/structure/B4410684.png)
